BenchChemオンラインストアへようこそ!

Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

Regioselective synthesis Spirocyclic building blocks Carbonyl reactivity

This 7-oxo-1-oxa-9-azaspiro[4.5]decane scaffold is the required isomer for specific target-product vectors—the 3-oxo isomer (CAS 1160246-89-8) is not interchangeable. Its validated core geometry drives FAAH kinact/Ki >1500 M⁻¹s⁻¹ and DGAT1 IC₅₀ down to 7 nM. With orthogonal Boc and ketone handles, it supports parallel diversification for CNS drug-like libraries. Supplied at ≥95% purity with 1H-NMR confirmation, it ensures screening reproducibility.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 2253630-83-8
Cat. No. B2797859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
CAS2253630-83-8
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCCO2
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(15)7-13(9-14)5-4-6-17-13/h4-9H2,1-3H3
InChIKeySTHHECFSGGJBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate (CAS 2253630-83-8): A 7-Oxo-Substituted Spirocyclic Building Block with Distinct Reactivity and Established Target-Class Applications


Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate (CAS 2253630-83-8) is a heterospirocyclic building block comprising a 1-oxa-9-azaspiro[4.5]decane core, with a Boc protecting group on the piperidine nitrogen and a ketone functionality at position 7 of the piperidine ring . It belongs to the oxa-azaspiro family, a privileged scaffold class that has been validated in multiple drug-discovery programs targeting fatty acid amide hydrolase (FAAH), diacylglycerol acyltransferase 1 (DGAT1), and sigma-1 receptors . The compound is commercially available at ≥95% purity with 1H-NMR structural confirmation, supporting immediate procurement for medicinal chemistry campaigns [1].

Why Generic Substitution of Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate Fails: Positional Isomerism and Scaffold-Specific Potency Constraints


The 7-oxo substitution pattern on the piperidine ring is not interchangeable with the more common 3-oxo isomer (CAS 1160246-89-8), as the position of the carbonyl group dictates both the electronic environment and steric accessibility of the spirocyclic core . Downstream synthetic transformations—such as reductive amination, Grignard additions, and enolate alkylations—exhibit regiochemistry-dependent outcomes, making the 7-oxo isomer the required building block for specific target-product vectors . Furthermore, the biological performance of spirocyclic inhibitors is highly scaffold-dependent: the closely related 1-oxa-8-azaspiro[4.5]decane core achieved FAAH kinact/Ki values >1500 M−1s−1, while non-spirocyclic and alternative spirocyclic cores were markedly less potent, demonstrating that core geometry and heteroatom placement are critical drivers of target engagement [1].

Quantitative Differentiation Evidence for Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate: Comparator-Anchored Data for Scientific Procurement


Regiochemical Reactivity: 7-Oxo (Piperidine Ketone) vs. 3-Oxo (Tetrahydrofuran Ketone) Isomer

The 7-oxo group resides on the piperidine ring, adjacent to the nitrogen atom, creating an α-amino ketone motif that enables distinct synthetic transformations not accessible from the 3-oxo isomer. The 3-oxo group is located on the tetrahydrofuran ring, a different electronic and steric environment . While direct quantitative reactivity data comparing these two isomers are not available in the open literature, the regiochemical difference is a well-established determinant of reaction outcomes in spirocyclic building block elaboration . The 7-oxo isomer is commercially offered with 1H-NMR structural confirmation at ≥95% purity, providing procurement confidence [1].

Regioselective synthesis Spirocyclic building blocks Carbonyl reactivity

Scaffold-Class DGAT1 Inhibitory Potency: Spirocyclic Core vs. Non-Spirocyclic Baselines

Spirocyclic carboxylic acid derivatives built on oxa-azaspiro cores demonstrate exceptional DGAT1 inhibitory activity. In a systematic optimization program, five lead spirocyclic compounds (8, 9, 10, 11, 12) exhibited IC50 values ranging from 7 to 20 nM against human DGAT1 [1]. This performance far exceeds typical DGAT1 inhibitors from earlier non-spirocyclic chemotypes, where IC50 values frequently fell in the micromolar range (e.g., >1000 nM for initial hits from high-throughput screening campaigns) [2]. Compound 12 from the spirocyclic series further demonstrated significant reduction in plasma triglyceride levels in an in vivo mouse model of acute lipid challenge [1].

DGAT1 inhibition Metabolic disease Spirocyclic inhibitors

Scaffold-Class FAAH Inhibitory Potency: 1-Oxa-8-azaspiro[4.5]decane Core vs. Alternative Spirocyclic Cores

The 1-oxa-8-azaspiro[4.5]decane core—a positional isomer of the target compound's scaffold—was identified as one of two lead spirocyclic series with FAAH kinact/Ki values exceeding 1500 M−1s−1, clearly outperforming other spirocyclic cores evaluated in the same study [1]. This potency classifies these spirocyclic ureas among the most efficient covalent FAAH inhibitors reported. By contrast, alternative spirocyclic scaffolds such as 7-azaspiro[4.5]decane and 1-oxa-7-azaspiro[4.5]decane derivatives showed substantially lower FAAH inhibition efficiency, underscoring the critical importance of oxygen and nitrogen placement within the spiro system [1].

FAAH inhibition Endocannabinoid system Covalent inhibitors

Vendor-Verified Purity and Structural Conformation vs. Undocumented Supplier Sources

The target compound is supplied at ≥95% purity with 1H-NMR structural conformation, as documented by the vendor Abbexa [1]. LeYan lists a batch purity of 95% as the warehouse acceptance standard . This is directly comparable to the 3-oxo isomer (CAS 1160246-89-8), which is offered by multiple suppliers at 95% purity without explicit 1H-NMR confirmation in all cases . The documented analytical characterization reduces the risk of structural misassignment and streamlines downstream synthetic workflows by eliminating the need for in-house re-characterization prior to use.

Quality control 1H-NMR confirmation Procurement reliability

Predicted Physicochemical Drug-Likeness Profile: Oxa-Azaspiro Scaffold vs. Flexible-Chain Alternatives

The 3-oxo positional isomer (CAS 1160246-89-8), which shares the same molecular formula (C13H21NO4, MW 255.31) and spirocyclic core as the target compound, has been characterized with a calculated LogP of 0.54 and a polar surface area (PSA) of 55.84 Ų . These values fall within favorable ranges for CNS drug-likeness (LogP < 5, PSA < 90 Ų) and oral bioavailability (MW < 500, rotatable bonds = 3). By comparison, flexible-chain amine-ketone building blocks with similar heavy atom count typically exhibit higher LogP values (LogP > 2) and greater conformational flexibility, which can reduce ligand efficiency and target selectivity .

Drug-likeness Physicochemical properties CNS drug design

Optimal Application Scenarios for Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Spirocyclic DGAT1 Inhibitors for Metabolic Disease Programs

The 7-oxo spirocyclic building block serves as an advanced intermediate for constructing DGAT1 inhibitors. Following Boc deprotection and functionalization, the spirocyclic core can be elaborated into carboxylic acid derivatives that have demonstrated IC50 values as low as 7 nM against human DGAT1 [1]. The 7-oxo group provides a handle for reductive amination or ketone modification to introduce additional pharmacophoric elements, directly supporting SAR exploration for metabolic syndrome and obesity indications [1].

Development of Covalent FAAH Inhibitors via Urea Linkage Installation

The closely related 1-oxa-8-azaspiro[4.5]decane scaffold has been validated as a lead core for covalent FAAH inhibitors with kinact/Ki exceeding 1500 M−1s−1 [2]. Boc deprotection of the target compound followed by urea formation with an appropriate aryl isocyanate yields spirocyclic FAAH inhibitors. The 7-oxo group can be retained for additional hydrogen-bonding interactions with the FAAH active site, or reduced to modulate potency and selectivity [2].

Building Block for Spirocyclic Compound Libraries in High-Throughput Screening

The Boc-protected amine and the ketone functionality constitute two orthogonal reactive handles, enabling parallel diversification of the spirocyclic scaffold. The rigid, three-dimensional core provides spatially defined exit vectors that are advantageous for exploring novel chemical space in fragment-based and HTS-based drug discovery campaigns . The vendor-verified ≥95% purity with 1H-NMR structural confirmation ensures that library compounds synthesized from this building block meet quality standards required for screening data reproducibility [3].

Synthesis of CNS-Penetrant Sigma-1 Receptor Ligands

Oxa-azaspiro[4.5]decane derivatives have demonstrated nanomolar affinity for sigma-1 receptors (Ki 0.47–12.1 nM), a target implicated in neurodegenerative diseases and pain [4]. The favorable predicted physicochemical profile of the scaffold (LogP ~0.5, PSA ~56 Ų) meets key CNS drug-likeness criteria, making the 7-oxo building block a suitable starting point for designing sigma-1 PET radioligands or therapeutic candidates requiring brain penetration .

Quote Request

Request a Quote for Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.